Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate
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Overview
Description
Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate is a fluorinated organic compound It is characterized by the presence of hexafluoroisopropanol and hydroxyphenoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a suitable phenolic compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The esterification process involves the use of ethyl acetate as a reagent, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high-quality products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyphenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide:
Uniqueness
Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate is unique due to its combination of hexafluoroisopropanol and hydroxyphenoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and reactivity.
Properties
Molecular Formula |
C13H12F6O5 |
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Molecular Weight |
362.22 g/mol |
IUPAC Name |
ethyl 2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C13H12F6O5/c1-2-23-10(21)6-24-7-3-4-8(9(20)5-7)11(22,12(14,15)16)13(17,18)19/h3-5,20,22H,2,6H2,1H3 |
InChI Key |
BQLVJAWHWRHIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
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